![molecular formula C15H15N7O3 B2388207 (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1327530-12-0](/img/structure/B2388207.png)
(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
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Description
(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H15N7O3 and its molecular weight is 341.331. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
- A study on the synthesis of novel isoxazole, 1,2,4‐oxadiazole, and (1H‐pyrazol-4-yl)‐methanone oxime derivatives from N‐hydroxy‐1H‐pyrazole‐4‐carbimidoyl chloride explored their antibacterial activity, highlighting the utility of these compounds in developing new antimicrobial agents (Bhavanarushi Sangepu et al., 2016).
- Another research focused on synthesizing and evaluating the antimicrobial activity of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, revealing that compounds with a methoxy group displayed high antimicrobial activity (Satyender Kumar et al., 2012).
Chemical Properties and Applications
- The chemical properties and reaction mechanisms of compounds containing pyrazole and oxadiazole groups have been extensively studied, providing a foundation for further research into their applications in various fields, such as materials science and drug development (V. Rajni Swamy et al., 2013).
Potential Anticancer Applications
- Novel pyrazole derivatives have shown potential as antimicrobial and anticancer agents, indicating the broader therapeutic potential of compounds with similar structures (H. Hafez et al., 2016).
properties
IUPAC Name |
(3-methoxy-1-methylpyrazol-4-yl)-[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O3/c1-21-8-10(14(19-21)24-2)15(23)22-6-9(7-22)13-18-12(20-25-13)11-5-16-3-4-17-11/h3-5,8-9H,6-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWCAOYHHGCFEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CN=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone |
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